

# structure-activity relationship of morpholinyl pyrimidine derivatives

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-Morpholin-4-YL-pyrimidin-4-ylamine

**Cat. No.:** B1603518

[Get Quote](#)

An In-Depth Technical Guide to the Structure-Activity Relationship of Morpholinyl Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

## Abstract

The morpholinyl pyrimidine scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of morpholinyl pyrimidine derivatives, with a primary focus on their role as kinase inhibitors in the PI3K/Akt/mTOR signaling pathway. We will delve into the intricate molecular interactions that govern their potency and selectivity, explore the synthetic strategies employed in their creation, and present detailed experimental protocols for their biological evaluation. Through a synthesis of peer-reviewed data and expert insights, this document aims to equip researchers and drug development professionals with the knowledge to navigate the complexities of this important chemical class and to inspire the design of next-generation therapeutics.

## The Morpholinyl Pyrimidine Core: A Foundation for Potent and Selective Kinase Inhibition

The fusion of a morpholine ring and a pyrimidine nucleus creates a chemical scaffold with a unique combination of properties that make it highly attractive for drug design. The pyrimidine ring, a fundamental component of nucleic acids, provides a rigid framework that can be readily functionalized to explore chemical space.<sup>[1][2]</sup> The morpholine moiety, with its oxygen atom, is a key hydrogen bond acceptor, often forming critical interactions with the hinge region of kinase active sites.<sup>[3]</sup> This interaction is a recurring theme in the SAR of many kinase inhibitors. Furthermore, the morpholine group can enhance the physicochemical properties of a molecule, improving its solubility and metabolic stability.<sup>[4]</sup>

The primary therapeutic area where morpholinyl pyrimidine derivatives have made a significant impact is in the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.<sup>[3]</sup> Deregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.<sup>[5]</sup> Morpholinyl pyrimidine derivatives have been successfully developed as inhibitors of PI3K, mTOR, or as dual inhibitors of both kinases.

## The PI3K/Akt/mTOR Signaling Pathway: A Key Target in Oncology

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in tumorigenesis.

[Click to download full resolution via product page](#)

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.

# Structure-Activity Relationship (SAR) Analysis

The biological activity of morpholinyl pyrimidine derivatives is exquisitely sensitive to their substitution patterns. This section will dissect the key SAR trends for different biological targets.

## SAR of Morpholinyl Pyrimidine Derivatives as PI3K/mTOR Inhibitors

The development of potent and selective PI3K and mTOR inhibitors has been a major focus of research. The morpholinyl pyrimidine scaffold has proven to be a highly effective starting point for this endeavor.

### 2.1.1. The Indispensable Morpholine Moiety

As previously mentioned, the morpholine ring is a cornerstone of activity. Its oxygen atom frequently engages in a crucial hydrogen bond with the hinge region of the kinase domain.[\[3\]](#) The importance of this interaction is underscored by the fact that its removal or significant alteration often leads to a dramatic loss of potency.

Interestingly, modifications to the morpholine ring itself can be a powerful strategy to enhance selectivity. For instance, the introduction of bridged morpholines has been shown to dramatically improve selectivity for mTOR over PI3K $\alpha$ .[\[6\]](#)[\[7\]](#) Molecular modeling studies suggest that a single amino acid difference between PI3K and mTOR (Phe961Leu in mTOR) creates a deeper pocket in mTOR that can accommodate the bulkier bridged morpholines, thus conferring selectivity.[\[6\]](#)[\[7\]](#) Chiral morpholines have also been explored, with enantiomers exhibiting different potency and selectivity profiles.[\[6\]](#)

### 2.1.2. The Versatile Pyrimidine Core and its Substituents

The substitution pattern on the pyrimidine ring is a critical determinant of both potency and selectivity.

- Positions 4 and 6: These are the most commonly modified positions. In a series of sulfonyl-morpholino-pyrimidines, the presence of a hydrogen bond donor at the 4-position of a phenyl ring attached to the pyrimidine was found to be essential for potent mTOR inhibition.[\[8\]](#)
- Position 2: Modifications at this position have also yielded significant improvements in activity. For example, in a series of thieno[3,2-d]pyrimidine derivatives, the introduction of a

2-aminopyrimidine moiety at the C-2 position was identified as an optimal fragment for potent PI3K/mTOR dual inhibition.[3]

- Position 5: The incorporation of a carbonitrile group at the 5-position of the pyrimidine ring has been a successful strategy for developing novel PI3K inhibitors.[9][10] This modification can alter the electronic properties of the pyrimidine ring and provide additional interaction points with the target.

### 2.1.3. The Influence of Fused Ring Systems

To further explore the chemical space and optimize interactions with the kinase active site, the pyrimidine ring is often incorporated into larger, fused heterocyclic systems.

- Thieno[3,2-d]pyrimidines: This scaffold has been successfully employed in the design of potent PI3K/mTOR dual inhibitors.[3]
- Pyrrolopyrimidines: Derivatives based on this core have led to the discovery of both PI3K $\alpha$  selective inhibitors and dual PI3K $\alpha$ /mTOR kinase inhibitors.[5]
- Thiopyrano[4,3-d]pyrimidines: This fused system has been utilized to develop novel PI3K inhibitors, with SAR studies indicating that the presence of electron-withdrawing groups on a substituent benzene ring enhances antitumor activity.[11][12]

### 2.1.4. The Role of Linkers and Side Chains

The nature of the substituents attached to the pyrimidine or fused ring system plays a pivotal role in fine-tuning the activity and selectivity profile. The strategic introduction of various moieties can lead to enhanced interactions with the target protein. For instance, the incorporation of aryl hydrazide or aroyl hydrazone functionalities has been shown to be a successful approach for generating dual PI3K/mTOR inhibitors.[3]

## SAR of Morpholinyl Pyrimidine Derivatives as Anti-inflammatory Agents

Beyond their role as kinase inhibitors, morpholinyl pyrimidine derivatives have also shown promise as anti-inflammatory agents. In this context, the primary targets are often inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

In a study of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives, specific substitutions on the phenyl ring were found to be critical for anti-inflammatory activity.[13][14] The compounds 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (V4) and 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8) were identified as potent inhibitors of NO production in LPS-stimulated macrophage cells.[13][14] These compounds were also shown to reduce the mRNA and protein expression of iNOS and COX-2.[13][14] Molecular docking studies suggested that these molecules form strong hydrophobic interactions with the active sites of iNOS and COX-2.[13]

## Experimental Protocols

To ensure the reproducibility and validity of research in this field, it is crucial to follow well-defined experimental protocols. This section provides an overview of the key methodologies for the synthesis and biological evaluation of morpholinyl pyrimidine derivatives.

## General Synthetic Strategy

The synthesis of morpholinyl pyrimidine derivatives typically involves a multi-step approach, often relying on sequential nucleophilic aromatic substitution and cross-coupling reactions.[15] A general synthetic workflow is outlined below.



[Click to download full resolution via product page](#)

Figure 2: General Synthetic Workflow.

### 3.1.1. Step-by-Step Synthesis of a 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivative (Illustrative Example)

This protocol is a generalized representation based on synthetic strategies reported in the literature.[11][16]

- Cyclization: Start with a suitable precursor, such as methyl dimethyl 3,3'-thiodipropionate, and perform a cyclization reaction to form the thiopyrano[4,3-d]pyrimidine core.
- Chlorination: The resulting intermediate is then chlorinated, for example, using phosphoryl chloride, to introduce a reactive chlorine atom on the pyrimidine ring.
- Morpholine Substitution: The chlorinated intermediate is reacted with morpholine in a nucleophilic aromatic substitution reaction to introduce the morpholine moiety. This step is typically carried out in the presence of a base, such as triethylamine or diisopropylethylamine, in a suitable solvent like dioxane or ethanol.
- Further Functionalization: The morpholiny pyrimidine intermediate can be further functionalized through various reactions, such as Suzuki or Sonogashira cross-coupling, to introduce diverse substituents at other positions of the pyrimidine or fused ring system.

## Biological Evaluation

A robust biological evaluation is essential to characterize the activity of newly synthesized compounds.

### 3.2.1. In Vitro Kinase Assays

To determine the inhibitory activity against specific kinases like PI3K and mTOR, in vitro kinase assays are performed. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC<sub>50</sub> value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined.

### 3.2.2. Cell-Based Assays

- Cell Proliferation Assays (e.g., MTT Assay): To assess the cytotoxic or anti-proliferative effects of the compounds, various cancer cell lines are treated with different concentrations of the derivatives. The MTT assay, which measures the metabolic activity of cells, is a commonly used method to determine cell viability. The IC<sub>50</sub> value for cell growth inhibition is then calculated.[11]
- Western Blotting: This technique is used to investigate the effect of the compounds on the downstream signaling pathways. For example, to confirm the inhibition of the

PI3K/Akt/mTOR pathway, the phosphorylation status of key proteins like Akt (at Ser473 and Thr308) and S6K can be assessed by Western blotting.[5]

### 3.2.3. Anti-inflammatory Assays

- Nitric Oxide (NO) Production Assay: To evaluate the anti-inflammatory potential, macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence of the test compounds. The amount of NO produced in the cell culture supernatant is then measured using the Griess reagent.[13][14]
- Gene and Protein Expression Analysis (RT-qPCR and Western Blotting): The effect of the compounds on the expression of pro-inflammatory mediators like iNOS and COX-2 can be analyzed at the mRNA level using reverse transcription-quantitative PCR (RT-qPCR) and at the protein level using Western blotting.[13][14]

## Quantitative Data Summary

The following tables summarize the biological activity of selected morpholinyl pyrimidine derivatives from the literature.

**Table 1: In Vitro Antitumor Activity of Morpholinopyrimidine-5-carbonitrile Derivatives[9]**

| Compound | Leukemia SR (IC <sub>50</sub> , $\mu$ M) | PI3K $\alpha$ (IC <sub>50</sub> , $\mu$ M) | PI3K $\beta$ (IC <sub>50</sub> , $\mu$ M) | PI3K $\delta$ (IC <sub>50</sub> , $\mu$ M) | mTOR (IC <sub>50</sub> , $\mu$ M) |
|----------|------------------------------------------|--------------------------------------------|-------------------------------------------|--------------------------------------------|-----------------------------------|
| 12b      | 0.10 $\pm$ 0.01                          | 0.17 $\pm$ 0.01                            | 0.13 $\pm$ 0.01                           | 0.76 $\pm$ 0.04                            | 0.83 $\pm$ 0.05                   |
| 12d      | 0.09 $\pm$ 0.01                          | 1.27 $\pm$ 0.07                            | 3.20 $\pm$ 0.16                           | 1.98 $\pm$ 0.11                            | 2.85 $\pm$ 0.17                   |
| LY294002 | -                                        | 1.4                                        | 1.6                                       | 2.1                                        | -                                 |
| Afinitor | -                                        | -                                          | -                                         | -                                          | 0.005                             |

**Table 2: Cytotoxic Activity of 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives[11]**

| Compound | A549 (IC <sub>50</sub> , $\mu$ M) | PC-3 (IC <sub>50</sub> , $\mu$ M) | MCF-7 (IC <sub>50</sub> , $\mu$ M) | HepG2 (IC <sub>50</sub> , $\mu$ M) |
|----------|-----------------------------------|-----------------------------------|------------------------------------|------------------------------------|
| 8d       | 6.02 $\pm$ 1.22                   | 8.91 $\pm$ 0.72                   | 8.39 $\pm$ 1.91                    | 10.27 $\pm$ 0.94                   |

## Conclusion and Future Directions

The morpholinyl pyrimidine scaffold has proven to be a highly fruitful starting point for the development of a diverse range of biologically active compounds. The deep understanding of the structure-activity relationships of these derivatives, particularly as kinase inhibitors, has enabled the rational design of potent and selective molecules with therapeutic potential. The key takeaways from this guide are:

- The morpholine moiety is a critical pharmacophore, often forming a crucial hydrogen bond with the target protein.
- The substitution pattern on the pyrimidine ring is a powerful tool for modulating potency and selectivity.
- Fused heterocyclic systems can be used to optimize the overall shape and properties of the molecule.
- A multi-pronged approach to biological evaluation, encompassing in vitro assays, cell-based assays, and downstream signaling analysis, is essential for a comprehensive understanding of the mechanism of action.

Future research in this area will likely focus on several key aspects:

- Exploration of Novel Scaffolds: While the current scaffolds have been highly successful, the exploration of novel fused ring systems and alternative core structures could lead to the discovery of compounds with improved properties.
- Targeting Drug Resistance: The development of derivatives that can overcome acquired resistance to existing kinase inhibitors is a major clinical need.
- Improving Pharmacokinetic Properties: Further optimization of the pharmacokinetic profiles of these compounds, including their oral bioavailability and metabolic stability, will be crucial

for their clinical translation.

- **Expanding the Therapeutic Applications:** While oncology has been the primary focus, the anti-inflammatory and other biological activities of morpholinyl pyrimidine derivatives warrant further investigation for the treatment of other diseases.

By building upon the extensive body of knowledge surrounding the SAR of morpholinyl pyrimidine derivatives, the scientific community is well-positioned to continue to innovate and develop novel therapeutics that can address unmet medical needs.

## References

- Garland, S., et al. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. *Bioorganic & Medicinal Chemistry Letters*, 22(19), 6179-6183. [\[Link\]](#)
- Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. *RSC Advances*, 13(28), 19119-19129. [\[Link\]](#)
- Nadar, M. S., & Khan, I. (2022). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. *Current Drug Targets*, 23(12), 1146-1163. [\[Link\]](#)
- El-Adl, K., et al. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. *RSC Advances*, 12(46), 30048-30064. [\[Link\]](#)
- Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. *RSC Advances*, 13(28), 19119-19129. [\[Link\]](#)
- Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. *Journal of Medicinal Chemistry*, 52(24), 7942-7945. [\[Link\]](#)
- Singh, U. P., et al. (2017). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. *Molecules*, 22(10), 1698. [\[Link\]](#)
- Prashanthi, Y., et al. (2017). Synthesis and Larvicidal Activity of Morpholinophenyl and Benzyl-Fluoro Pyrimidine Derivatives. *Der Pharma Chemica*, 9(14), 63-69. [\[Link\]](#)
- Fatima, S., et al. (2023).
- Chen, Z., et al. (2010). Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors. *Journal of Medicinal Chemistry*, 53(8), 3247-3263. [\[Link\]](#)
- Zask, A., et al. (2009). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. *Journal of Medicinal Chemistry*, 52(24), 7942-7945.

[\[Link\]](#)

- Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. *Frontiers in Chemistry*, 10, 1039649. [\[Link\]](#)
- Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. *RSC Advances*, 13(28), 19119-19129. [\[Link\]](#)
- Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. *Frontiers in Chemistry*, 10, 1039649. [\[Link\]](#)
- Li, Y., et al. (2018). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. *Molecules*, 23(10), 2541. [\[Link\]](#)
- Li, Y., et al. (2015). Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. *Chinese Journal of Organic Chemistry*, 35(11), 2419-2423. [\[Link\]](#)
- Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. *ChemMedChem*, 15(5), 392-403. [\[Link\]](#)
- Li, Y., et al. (2018). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. *Molecules*, 23(10), 2541. [\[Link\]](#)
- Singh, U. P., et al. (2017). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. *Molecules*, 22(10), 1698. [\[Link\]](#)
- Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. *ChemMedChem*, 15(5), 392-403. [\[Link\]](#)
- Ataollahi, E., et al. (2023). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. *Journal of Molecular Structure*, 1279, 135002. [\[Link\]](#)
- S., S., & S., S. (2023). Design and Optimization of Novel Pyrimidine-Morpholine Hybrids Through Computational Approaches for SRC Kinase Inhibitory Activity. *Consensus*, 1(1), 1-10. [\[Link\]](#)
- Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review. *Current Drug Discovery Technologies*, 19(3), 25-42. [\[Link\]](#)
- Nainwal, L., et al. (2023). Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review. *Asian Journal of Chemistry*, 35(12), 2897-2908. [\[Link\]](#)
- El-Gamal, M. I., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). *Current Medicinal Chemistry*, 31(1), 1-2. [\[Link\]](#)

- Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. *Current Drug Discovery Technologies*, 19(3), 25-42. [\[Link\]](#)
- Nadar, M. S., & Khan, I. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. *RSC Advances*, 12(35), 22695-22714. [\[Link\]](#)

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 3. researchgate.net [\[researchgate.net\]](https://www.researchgate.net)
- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 5. Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 6. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 7. researchgate.net [\[researchgate.net\]](https://www.researchgate.net)
- 8. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 9. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- 10. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- 11. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold [\[mdpi.com\]](https://mdpi.com)

- 12. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine | Atlantis Press [atlantis-press.com]
- To cite this document: BenchChem. [structure-activity relationship of morpholinyl pyrimidine derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1603518#structure-activity-relationship-of-morpholinyl-pyrimidine-derivatives]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)